molecular formula C17H12F3N3O2 B2819902 N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide CAS No. 1797114-53-4

N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide

Cat. No.: B2819902
CAS No.: 1797114-53-4
M. Wt: 347.297
InChI Key: ZQTVCALBIBPUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of cyano, fluorophenyl, and formamido groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the treatment of substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures (e.g., 70°C) for several hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and the use of efficient catalysts can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst presence.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and fluorophenyl groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide stands out due to its unique combination of cyano, fluorophenyl, and formamido groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-11-5-10(6-12(19)7-11)17(25)22-9-16(24)23-15(8-21)13-3-1-2-4-14(13)20/h1-7,15H,9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTVCALBIBPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.